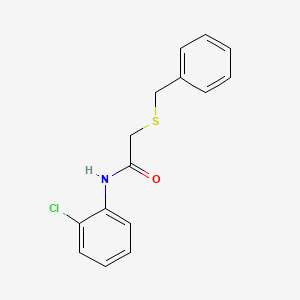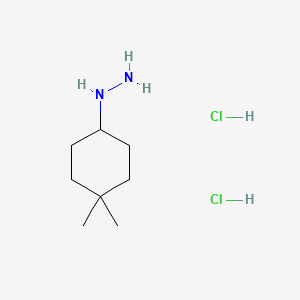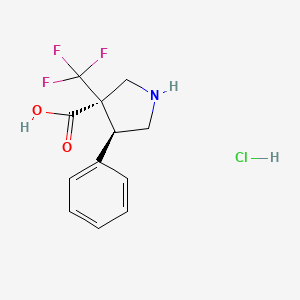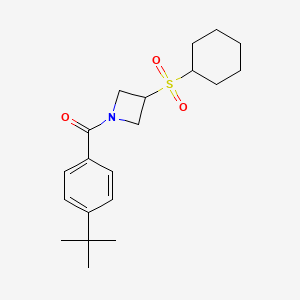![molecular formula C19H14N2O3S B2835403 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone CAS No. 872695-66-4](/img/structure/B2835403.png)
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone” is a complex organic molecule that contains several functional groups including a benzodioxole, a pyridazine ring, a sulfanyl group, and a phenylethanone .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyridazine rings would likely contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfanyl group could potentially make the compound more reactive .Applications De Recherche Scientifique
Anticancer Activity
A significant application of derivatives of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone is in anticancer research. For instance, Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives, demonstrating in vitro antioxidant activity and potential anticancer effects, as evaluated through molecular docking studies (Mehvish & Kumar, 2022).
Synthesis and Biological Activity
Farzaliyev et al. (2020) explored the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives. They identified compounds with significant biological activity, highlighting the potential for drug development (Farzaliyev et al., 2020).
Solubility and Thermodynamics
The solubility and thermodynamic properties of pyridazinone derivatives are critical for their pharmaceutical applications. Imran et al. (2017) conducted a study on the solubility of pyridazinone derivative 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various solvents, providing insights into its pharmaceutical formulation (Imran et al., 2017).
Novel Compounds Synthesis
Li et al. (2012) synthesized a series of novel compounds containing the thiadiazol and aryl moieties, starting with 2-hydroxyacetophenone. These compounds have potential applications in various fields, including medicine (Li et al., 2012).
Ethylene Polymerization
The use of pyridazinone derivatives in ethylene polymerization was explored by Vela et al. (2007), who studied palladium alkyl complexes containing derivatives like pyridazine. This research contributes to the development of new materials and industrial processes (Vela et al., 2007).
Molecular Docking and Screening
Flefel et al. (2018) investigated novel pyridine derivatives through molecular docking screenings, demonstrating their antimicrobial and antioxidant activities. This research highlights the importance of these derivatives in drug discovery (Flefel et al., 2018).
Mécanisme D'action
Target of Action
Related compounds with a similar structure, such as 1-benzo [1,3]dioxol-5-yl-3-n-fused heteroaryl indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might interact with similar pathways.
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-16(13-4-2-1-3-5-13)11-25-19-9-7-15(20-21-19)14-6-8-17-18(10-14)24-12-23-17/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPHJKSEMHVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)
![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)
![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)
![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2835339.png)


![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)